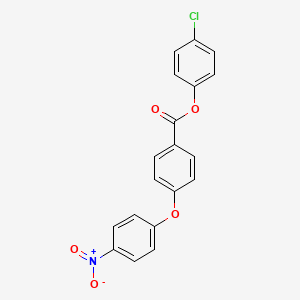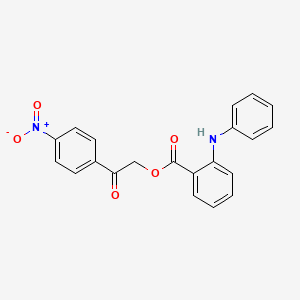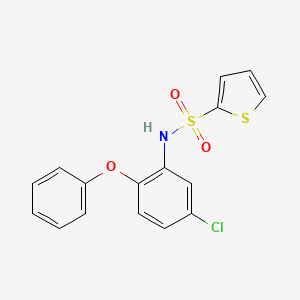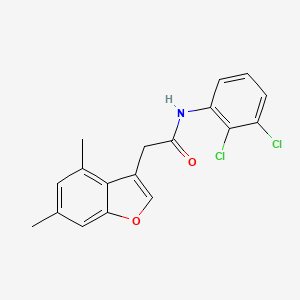![molecular formula C18H18IN5OS B3615676 N-(4-iodo-2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3615676.png)
N-(4-iodo-2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Descripción general
Descripción
N-(4-iodo-2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as ITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITA is a thioacetamide derivative that has shown promising results in scientific research, particularly in the fields of cancer therapy and drug discovery.
Aplicaciones Científicas De Investigación
N-(4-iodo-2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications in cancer therapy. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells).
This compound has also been studied for its potential applications in drug discovery. This compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
N-(4-iodo-2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide exerts its biological effects by modulating various signaling pathways in cells. This compound has been found to activate the mitochondrial pathway of apoptosis by increasing the permeability of the mitochondrial membrane and releasing cytochrome c into the cytosol. This compound also inhibits the activity of various enzymes by binding to their active sites and interfering with their catalytic activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of various enzymes. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodo-2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. This compound has also been found to be stable under various experimental conditions.
However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in certain experiments. This compound also has limited bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
N-(4-iodo-2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has shown promising results in various scientific research studies, and there are several future directions for its development. One potential future direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential future direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the fields of cancer therapy and drug discovery. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of various enzymes. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the development of this compound, including the development of this compound derivatives with improved properties and the development of this compound-based drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN5OS/c1-12(2)15-10-13(19)8-9-16(15)20-17(25)11-26-18-21-22-23-24(18)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFCIYKBJDFNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3615608.png)


![2-(4-morpholinylcarbonyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B3615646.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3615648.png)

![N-(2-benzoylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3615662.png)
![2-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3615672.png)
![N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3615678.png)
![methyl 4-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3615679.png)
![methyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B3615685.png)
